3-Methylmalic acid (CAS 608-41-3), also known as 2-hydroxy-3-methylbutanedioic acid, is a chiral C5-branched dicarboxylic acid that serves as a highly specialized building block and analytical standard. Unlike its unbranched parent compound, malic acid, the presence of a methyl group at the C3 position introduces an additional stereocenter and significantly alters the molecule's steric bulk, hydrophobicity, and thermal properties. In industrial and advanced laboratory settings, it is primarily procured as a chiral modifier for asymmetric metal catalysts, a highly tunable synthon for biocompatible poly(beta-3-methylmalic acid) polyesters in drug delivery, and a critical reference standard for quantifying C5-branched dibasic acid metabolism in food science and clinical diagnostics [1].
Attempting to substitute 3-methylmalic acid with more common analogs like L-malic acid or its structural isomer L-citramalic acid (2-methylmalic acid) fundamentally compromises process outcomes. In asymmetric catalysis, the specific steric hindrance provided by the C3-methyl group is required to direct the stereochemical outcome of the reaction; replacing it with L-malic acid or L-citramalic acid drastically reduces or reverses the enantiomeric excess of the catalyst [1]. In polymer chemistry, the C3-methyl group dictates the solubility and melting transition of the resulting polyesters. Unmethylated poly(malic acid) lacks the hydrophobic tuning required for specific nanoparticle formulations, while different stereoisomers of 3-methylmalic acid yield polymers with melting points varying by over 100°C, making precise procurement of the exact compound and stereoisomer non-negotiable for reproducible material processability [2].
When used as a chiral modifier for Raney nickel catalysts in the asymmetric hydrogenation of methyl acetoacetate, the stereochemistry and substitution pattern of the malic acid backbone strictly dictate catalyst performance. (-)-threo-3-Methylmalic acid demonstrates significantly higher asymmetric activity compared to the unmethylated baseline, L-malic acid. Conversely, modifying the catalyst with L-citramalic acid (where the methyl group is on the alpha-carbon) or (+)-erythro-3-methylmalic acid results in inferior asymmetric induction. This confirms that the specific steric hindrance provided by the methyl group on the beta-asymmetric center of the threo isomer is optimal for this catalytic system[1].
| Evidence Dimension | Asymmetric catalytic activity (enantioselectivity induction) |
| Target Compound Data | (-)-threo-3-Methylmalic acid: High asymmetric activity (optimal steric hindrance at beta-carbon) |
| Comparator Or Baseline | L-malic acid and L-citramalic acid: Lower asymmetric activity |
| Quantified Difference | (-)-threo-3-Methylmalic acid outperforms both the unmethylated baseline and the alpha-methylated isomer in directing stereochemistry. |
| Conditions | Aqueous modification of Raney nickel for hydrogenation of methyl acetoacetate to methyl 3-hydroxybutyrate. |
Buyers formulating chiral metal catalysts must procure the exact 3-methylmalic acid stereoisomer to achieve target enantiomeric excesses that cannot be reached with cheaper malic or citramalic acids.
3-Methylmalic acid serves as a critical precursor for poly(beta-3-methylmalic acid), a hydrolyzable polyester whose thermal and solubility properties are highly dependent on the monomer's stereochemistry. Polymerization of the benzyl (3R,4S)-beta-3-methylmalate derivative yields a semi-crystalline polymer that is soluble in organic solvents and melts at 130°C. In stark contrast, the polymer derived from the (3S,4S) repeating unit is completely insoluble in organic solvents and exhibits a much higher melting transition temperature of 250°C [1].
| Evidence Dimension | Melting transition temperature (Tm) and solvent solubility |
| Target Compound Data | Poly[benzyl (3R,4S)-beta-3-methylmalate]: Tm = 130°C, soluble in organic solvents |
| Comparator Or Baseline | Poly[benzyl (3S,4S)-beta-3-methylmalate]: Tm = 250°C, completely insoluble |
| Quantified Difference | A 120°C difference in melting point and a binary shift in processability (soluble vs. insoluble) based purely on the stereochemistry of the 3-methylmalic acid precursor. |
| Conditions | Anionic ring-opening polymerization of benzyl 3-methylmalolactonate. |
For materials scientists designing resorbable drug delivery nanoparticles, procuring the correct stereoisomer of 3-methylmalic acid is mandatory to ensure the resulting polymer can be processed in standard organic solvents.
In widely targeted metabolomics used for agricultural and food science profiling, 3-methylmalic acid acts as a distinct, quantifiable marker for C5-branched dibasic acid metabolism. During UPLC-MS/MS analysis of fruit cultivars, 3-methylmalic acid is chromatographically resolved from L-citramalic acid and malic acid. It was identified as one of the dominant organic acids responsible for driving the low sugar/acid ratio and sweet-sour taste profile, accumulating at significantly higher concentrations in specific cultivars compared to baselines [1].
| Evidence Dimension | Metabolite accumulation and chromatographic identification |
| Target Compound Data | 3-Methylmalic acid: Dominant organic acid marker for sweet-sour taste profiles |
| Comparator Or Baseline | Malic acid and other generic organic acids |
| Quantified Difference | Provides specific resolution of the C5-branched dibasic acid pathway, which cannot be tracked using generic malic acid standards. |
| Conditions | UPLC-MS/MS widely targeted metabolome analysis on fruit extracts. |
Analytical laboratories must procure high-purity 3-methylmalic acid to accurately calibrate mass spectrometers and prevent the misidentification of closely related organic acids in complex biological matrices.
Directly leveraging its unique steric hindrance profile, specific stereoisomers of 3-methylmalic acid (such as the (-)-threo isomer) are procured to modify Raney nickel and other metal catalysts. This application is critical for industrial asymmetric hydrogenations where high enantiomeric excess is required and cannot be achieved with unmethylated malic acid [1].
3-Methylmalic acid is used as a core monomer in the synthesis of poly(beta-3-methylmalic acid) via lactone ring-opening polymerization. Because the stereochemistry of the monomer strictly controls the resulting polymer's melting point and organic solvent solubility, it is the material of choice for engineering hydrolyzable nanoparticles and temporary therapeutic implants [2].
As a key intermediate in C5-branched dibasic acid metabolism, 3-methylmalic acid is procured as a reference standard for UPLC-MS/MS workflows. It is essential for accurately profiling flavor compounds in agricultural science and for monitoring metabolic disorders related to branched-chain amino acid degradation in clinical diagnostics[3].
Corrosive